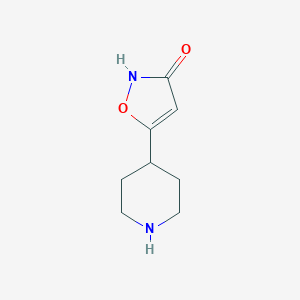

5-(piperidin-4-yl)isoxazol-3-ol

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-PIOL típicamente involucra la reacción de 4-piperidona con hidroxilamina para formar la oxima correspondiente. Este intermedio se somete luego a ciclización con bromuro de difenilpropilo en condiciones básicas para producir 4-PIOL .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para 4-PIOL no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando la ruta sintética mencionada anteriormente. El proceso está optimizado para rendimiento y pureza, a menudo involucrando recristalización y técnicas cromatográficas para garantizar que el producto final cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones: 4-PIOL experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los óxidos correspondientes.

Reducción: Se puede reducir para formar aminas.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden emplear nucleófilos como la azida de sodio en condiciones básicas.

Productos Principales:

Oxidación: Produce óxidos de 4-PIOL.

Reducción: Produce aminas.

Sustitución: Produce derivados sustituidos de 4-PIOL.

Aplicaciones Científicas De Investigación

GABA Receptor Modulation

One of the most significant applications of 5-(piperidin-4-yl)isoxazol-3-ol is its role as a GABA receptor antagonist . Research indicates that this compound can modulate the activity of GABA receptors, which are crucial for maintaining the balance between excitatory and inhibitory neurotransmission in the brain. This modulation has potential therapeutic implications for treating neurological disorders such as:

- Anxiety Disorders : By influencing GABAergic signaling, 4-PIOL may help alleviate symptoms associated with anxiety.

- Epilepsy : Its antagonistic properties at GABA receptors could be beneficial in managing seizure activity.

Studies have shown that structural modifications to the isoxazole or piperidine components can enhance binding affinity and selectivity towards specific receptor subtypes, making it a promising candidate for further pharmacological development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Variations in substituents on the piperidine or isoxazole rings can lead to substantial changes in receptor interactions and biological outcomes. For instance, derivatives with different functional groups have been shown to exhibit varying degrees of potency and selectivity at GABA receptors .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aryl-5-(4-piperidyl)-3-isoxazolol | Aryl substitution on the isoxazole ring | Enhanced selectivity for GABA receptors |

| 5-(Pyridin-4-yl)isoxazol-3-ol | Pyridine instead of piperidine | Different pharmacological profile |

| 5-(Morpholin-4-yl)isoxazol-3-ol | Morpholine substituent | Potentially different solubility and bioavailability |

| 5-(Aminomethyl)-isoxazole | Aminomethyl group at position 5 | May exhibit different reactivity and biological activity |

This comparative analysis highlights how slight modifications can lead to significant differences in biological activity and application potential .

Binding Affinity Studies

Research involving various derivatives of 5-(piperidin-4-yl)-3-isoxazolol has utilized [^3H]muscimol binding assays to assess efficacy at GABA receptors. Results indicated that certain derivatives displayed improved binding affinities compared to the parent compound, suggesting that specific modifications could enhance therapeutic potential .

Efficacy in Neurological Disorders

The compound has been characterized as a weak partial agonist or antagonist depending on the brain area and GABA receptor composition. This variability underscores the importance of receptor subtype specificity in developing effective therapeutic agents for conditions like anxiety and epilepsy .

Anti-Fibrinolytic Activity

Recent studies have explored the anti-fibrinolytic properties of related compounds derived from this compound, demonstrating potential applications in managing bleeding disorders. The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within the central nervous system, influencing neurotransmitter release and neuronal excitability .

Mecanismo De Acción

4-PIOL ejerce sus efectos principalmente mediante la interacción con los receptores del tipo A del ácido gamma-aminobutírico. Actúa como un agonista parcial en estos receptores, modulando tanto las corrientes inhibitorias fásicas como tónicas. Esta modulación es crucial para mantener el equilibrio de las señales excitatorias e inhibitorias en el sistema nervioso central .

Objetivos Moleculares y Vías:

Receptores del tipo A del ácido gamma-aminobutírico: 4-PIOL se une a estos receptores, influyendo en su actividad.

Compuestos Similares:

4-PHP: Otro compuesto que interactúa con los receptores del tipo A del ácido gamma-aminobutírico.

Tio-4-PIOL: Un derivado con propiedades funcionales distintas en receptores sinápticos y extrasinápticos.

Unicidad de 4-PIOL: 4-PIOL es único debido a su modulación selectiva de las corrientes tónicas sobre las fásicas del ácido gamma-aminobutírico. Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles diferenciales de estas corrientes en varios procesos neurológicos .

Comparación Con Compuestos Similares

4-PHP: Another compound that interacts with gamma-aminobutyric acid type A receptors.

Thio-4-PIOL: A derivative with distinct functional properties at synaptic and extrasynaptic receptors.

Uniqueness of 4-PIOL: 4-PIOL is unique due to its selective modulation of tonic over phasic gamma-aminobutyric acidergic currents. This selectivity makes it a valuable tool for studying the differential roles of these currents in various neurological processes .

Actividad Biológica

Chemical Structure and Properties

5-(Piperidin-4-yl)isoxazol-3-ol features a five-membered isoxazole ring substituted with a piperidine moiety. Its molecular formula is CHNO, with a molecular weight of approximately 164.20 g/mol. The unique structural characteristics of this compound contribute significantly to its pharmacological properties.

GABA_A Receptor Antagonism

Research indicates that this compound acts primarily as a GABA_A receptor antagonist . This interaction suggests potential therapeutic applications in treating neurological disorders such as anxiety and epilepsy. The compound's binding affinity and selectivity towards specific receptor subtypes can be enhanced through structural modifications, making it a promising candidate for further pharmacological development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to either the piperidine or isoxazole parts can significantly alter receptor interactions and biological outcomes. For example, derivatives with different substituents have been shown to exhibit varying degrees of potency and selectivity.

Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aryl-5-(4-piperidyl)-3-isoxazolol | Aryl substitution on the isoxazole ring | Enhanced selectivity for GABA_A receptors |

| 5-(Pyridin-4-yl)isoxazol-3-ol | Pyridine instead of piperidine | Different pharmacological profile |

| 5-(Morpholin-4-yl)isoxazol-3-ol | Morpholine substituent | Potentially different solubility and bioavailability |

| 5-(Aminomethyl)-isoxazole | Aminomethyl group at position 5 | May exhibit different reactivity and biological activity |

These compounds highlight the structural diversity within isoxazole derivatives and emphasize how slight modifications can lead to significant changes in biological activity and application potential.

Case Studies and Research Findings

- Binding Affinity Studies : In a study involving various derivatives of 5-(piperidin-4-yl)-3-isoxazolol, compounds were screened using [^3H]muscimol binding assays to assess their efficacy at GABA_A receptors. The results indicated that certain derivatives displayed improved binding affinities compared to the parent compound, suggesting that specific modifications could enhance therapeutic potential .

- Efficacy in Neurological Disorders : The compound has been characterized as a weak partial agonist or antagonist depending on the brain area and GABA_A receptor composition. This variability in activity underscores the importance of receptor subtype specificity in developing effective therapeutic agents for conditions like anxiety and epilepsy .

- Anti-Fibrinolytic Activity : Recent research has also explored the anti-fibrinolytic properties of related compounds derived from this compound, demonstrating its potential in managing bleeding disorders .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within the central nervous system. By modulating the activity of GABA_A receptors, this compound can influence neurotransmitter release and neuronal excitability, contributing to its pharmacological effects .

Propiedades

IUPAC Name |

5-piperidin-4-yl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOYGSTYWVHCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157318 | |

| Record name | 5-(4-Piperidyl)isoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132033-91-1 | |

| Record name | 5-(4-Piperidinyl)-3(2H)-isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132033-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Piperidyl)isoxazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132033911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Piperidyl)isoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.